molecular formula C22H19N5O3 B11653263 4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide

4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide

Cat. No.: B11653263
M. Wt: 401.4 g/mol
InChI Key: VJFWYQLYPBUJKS-UHFFFAOYSA-N
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Description

4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide is a complex organic compound with a unique structure that includes a benzotriazole moiety, a nitrobenzamide group, and multiple methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide typically involves multiple steps, including the formation of the benzotriazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by nitration and amide formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazole moiety can also interact with enzymes and proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzotriazole moiety and nitrobenzamide group make it particularly versatile for various applications in research and industry .

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

4-methyl-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C22H19N5O3/c1-13-4-8-17(9-5-13)26-24-19-10-15(3)18(12-20(19)25-26)23-22(28)16-7-6-14(2)21(11-16)27(29)30/h4-12H,1-3H3,(H,23,28)

InChI Key

VJFWYQLYPBUJKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C

Origin of Product

United States

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